molecular formula C8H10F3NO3S B6299789 1-Ethylpyridinium triflate CAS No. 3878-80-6

1-Ethylpyridinium triflate

Cat. No.: B6299789
CAS No.: 3878-80-6
M. Wt: 257.23 g/mol
InChI Key: CFJZKUSFRPUSGV-UHFFFAOYSA-M
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Description

1-Ethylpyridinium triflate is an ionic liquid known for its unique properties, including high thermal stability, low flammability, and low toxicity.

Mechanism of Action

Target of Action

1-Ethylpyridinium triflate is an ionic liquid . Its primary target is the thermal energy storage (TES) system, specifically the latent heat storage (LHTES) sub-category . It acts as a phase change material (PCM) in this system .

Mode of Action

The compound undergoes a first-order phase transition, transitioning from one state to another, most commonly from solid to liquid . This phase transition exhibits a high variability of temperature ranges, within which freezing and melting occur .

Biochemical Pathways

The compound doesn’t directly interact with biochemical pathways. Instead, it’s involved in physical processes related to phase transitions . It absorbs/releases heat isothermally during its transition from one state to another .

Pharmacokinetics

As an ionic liquid, this compound doesn’t have traditional pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME). Its phase transition properties are crucial for its function in thermal energy storage .

Result of Action

The compound’s phase transition results in the absorption or release of heat, contributing to energy storage . Despite the almost constant absolute enthalpies of phase transition, the freezing occurs faster with a larger temperature contrast (cooling rate) between the initially hotter sample and the colder surrounding .

Action Environment

The action of this compound is influenced by environmental factors such as temperature . The temperature contrast or cooling rate between the compound and its surroundings affects the speed of freezing .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethylpyridinium triflate can be synthesized through the reaction of pyridine with ethyl triflate. The reaction typically occurs under mild conditions, with pyridine and ethyl triflate being mixed in an appropriate solvent, such as acetonitrile, at room temperature. The reaction proceeds via nucleophilic substitution, where the nitrogen atom in pyridine attacks the ethyl group in ethyl triflate, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction mixture is typically stirred for several hours, followed by purification steps such as filtration and recrystallization to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Ethylpyridinium triflate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Ethylpyridinium triflate has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Ethylpyridinium triflate can be compared with other similar ionic liquids, such as:

Uniqueness: this compound stands out due to its balance of thermal stability, low toxicity, and versatility in various applications. Its unique combination of properties makes it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

1-ethylpyridin-1-ium;trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N.CHF3O3S/c1-2-8-6-4-3-5-7-8;2-1(3,4)8(5,6)7/h3-7H,2H2,1H3;(H,5,6,7)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFJZKUSFRPUSGV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9049291
Record name 1-Ethylpyridinium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9049291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3878-80-6
Record name 1-Ethylpyridinium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9049291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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